Home > Products > Screening Compounds P98692 > MIVACURIUM CHLORIDE
MIVACURIUM CHLORIDE -

MIVACURIUM CHLORIDE

Catalog Number: EVT-8198438
CAS Number:
Molecular Formula: C28H40NO7+
Molecular Weight: 502.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mivacurium chloride is derived from the coupling of (E)-4-octene-1,8-dioic acid dichloride with an isoquinoline derivative known as N-3-hydroxypropyl-1-(R)-5′-methoxylaudanosinium chloride. This reaction typically occurs in a warm organic solvent such as 1,2-dichloroethane, leading to the formation of the compound alongside several impurities .

Synthesis Analysis

The synthesis of mivacurium chloride involves several key steps designed to optimize yield and purity:

  1. Initial Reaction: The starting materials are combined in a warm solution of 1,2-dichloroethane. This reaction produces a crude product that contains various impurities, including unreacted starting materials and byproducts.
  2. Purification Process: The crude product undergoes a purification process involving several washings with organic solvents such as dichloromethane and methanol. This step is crucial for removing impurities and achieving a high purity level, typically greater than 97.5% .
  3. Final Product Characterization: The final product is characterized using High-Performance Liquid Chromatography (HPLC) to confirm its purity and composition, which includes three main diastereoisomers: trans-trans, cis-trans, and cis-cis forms .
Molecular Structure Analysis

Mivacurium chloride has a complex molecular structure characterized by its symmetrical arrangement and chirality. The molecular formula is C58H80Cl2N2O14C_{58}H_{80}Cl_2N_2O_{14}, with a molecular weight of approximately 1100.18 g/mol. The structure consists of:

  • Tetrahydroisoquinolinium Rings: These rings contribute to the compound's pharmacological activity.
  • E/Z Diastereomerism: The presence of double bonds in the octene diester bridge introduces stereochemical variability .

The compound exists as a mixture of three stereoisomers:

  • Trans-trans (1R, 1′R; 2S, 2′S)
  • Cis-trans (1R, 1′R; 2R, 2′S)
  • Cis-cis (1R, 1′R; 2R, 2′R)

The trans-trans and cis-trans isomers account for approximately 92% to 96% of the total composition .

Chemical Reactions Analysis

Mivacurium chloride primarily undergoes hydrolysis in physiological conditions due to the presence of ester linkages in its structure. The hydrolysis reaction can be summarized as follows:

Mivacurium Chloride+H2OHydrolyzed Products\text{Mivacurium Chloride}+H_2O\rightarrow \text{Hydrolyzed Products}

This reaction results in the breakdown of mivacurium into less active metabolites, which are subsequently eliminated from the body through renal pathways .

Mechanism of Action

Mivacurium chloride acts by blocking neuromuscular transmission at the neuromuscular junction. Its mechanism involves:

  • Competitive Inhibition: Mivacurium competes with acetylcholine for binding sites on nicotinic receptors located on the motor end plate of skeletal muscles.
  • Reversal by Cholinesterase: The action of mivacurium is rapidly reversed by plasma cholinesterase enzymes, which hydrolyze the compound into inactive metabolites. This rapid metabolism contributes to its short duration of action, typically around 15 to 20 minutes .
Physical and Chemical Properties Analysis

Mivacurium chloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Highly soluble in water and organic solvents like dichloromethane.
  • Partition Coefficient: The partition coefficient in a 1-octanol/distilled water system at 25°C is approximately 0.015, indicating low lipid solubility .
  • Stability: Mivacurium is stable under standard storage conditions but should be protected from light.
Applications

Mivacurium chloride is primarily used in clinical settings for:

  • Anesthesia: Facilitating intubation and providing muscle relaxation during surgical procedures.
  • Short Surgical Procedures: Due to its rapid onset and short duration, it is particularly beneficial for outpatient surgeries where quick recovery is essential.

In addition to its primary use in anesthesia, ongoing research explores potential applications in other areas such as intensive care medicine and emergency medicine where rapid neuromuscular blockade may be advantageous .

Synthesis and Structural Elucidation

Stereochemical Complexity in Mivacurium Chloride Isomerism

Mivacurium chloride is a bisbenzyltetrahydroisoquinolinium (bbTHIQ) neuromuscular blocking agent characterized by a symmetrical structure with multiple stereogenic centers. The molecule exists as a mixture of three E-configured diastereoisomers arising from chirality at the C-1 carbon atoms of the tetrahydroisoquinolinium rings and the quaternary nitrogen atoms. These isomers are designated as:

  • (E)-1R,1'R,2R,2'R (cis-cis isomer, 6% of mixture)
  • (E)-1R,1'R,2R,2'S (cis-trans isomer, 36% of mixture)
  • (E)-1R,1'R,2S,2'S (trans-trans isomer, 58% of mixture) [8]

The stereochemistry profoundly influences molecular geometry and biological activity. The cis-cis isomer exhibits only 10% of the neuromuscular blocking potency of the other two isomers due to steric constraints that limit optimal interaction with the nicotinic acetylcholine receptor. Nuclear magnetic resonance studies confirm that the trans configuration at the C-1 positions allows superior spatial orientation of the cationic head groups for receptor binding compared to the cis configuration [8]. The double bond in the oct-4-enedioyl bridge maintains an E (trans) configuration, ensuring proper spacing between the two bbTHIQ moieties.

Table 1: Stereoisomer Distribution and Pharmacological Characteristics

Isomer ConfigurationPercentage in MixtureRelative PotencyReceptor Binding Affinity
cis-cis (1R,1'R,2R,2'R)6%0.1xLow
cis-trans (1R,1'R,2R,2'S)36%1.0xHigh
trans-trans (1R,1'R,2S,2'S)58%1.0xHigh

Methodologies for Asymmetric Synthesis of Bisbenzyltetrahydroisoquinolinium Derivatives

The synthesis of mivacurium chloride stereoisomers employs strategic enantioselective approaches to control the chiral centers:

Chiral Resolution Techniques: Early synthetic routes utilized chiral auxiliaries for diastereomeric salt formation. Methoxylaudanosinium chloride, a chiral precursor, undergoes enantioselective coupling with the oct-4-enedioyl dichloride bridge. The process involves reacting (R)-laudanosine with thionyl chloride to form the chloride salt, followed by coupling with the dicarboxylic acid linker in dichloromethane. The crude product is purified through ion-exchange chromatography using Amberlite® resin to isolate stereoisomers [5].

Catalytic Asymmetric Methods: Advanced routes employ chiral catalysts for enantioselective synthesis of key intermediates. Magnesium(II)-N,N′-dioxide complexes (e.g., L-RaPr₂ ligand) catalyze enantioselective cyclizations with up to 95:5 enantiomeric ratio. These catalysts facilitate stereocontrolled [3+2] annulation reactions to construct the tetrahydroisoquinoline core with high enantiopurity. The reaction mechanism involves zwitterionic intermediates that undergo stereoselective ring closure under optimized conditions (-40°C in dichloromethane) [6].

Stereoselective Hydrogenation: Asymmetric hydrogenation of benzylisoquinoline precursors using chiral rhodium complexes (e.g., DuPhos ligands) installs the C-1 stereocenters with >90% enantiomeric excess. This method provides superior stereocontrol compared to classical resolution but requires additional steps to quaternize the nitrogen [10].

The synthetic challenge lies in controlling four chiral centers (two per bbTHIQ unit) while maintaining the E configuration of the central bridge. Industrial-scale synthesis favors chiral resolution due to operational feasibility, though catalytic methods offer future potential for isomer-specific production [5] [6].

Comparative Analysis of Synthetic Pathways: Ester versus Reverse Ester Linkages

The orientation of ester linkages in bbTHIQ neuromuscular blockers critically influences metabolic stability and synthesis:

Ester Linkage Orientation: Mivacurium chloride features conventional ester bonds where the carbonyl group is adjacent to the bbTHIQ moiety (Ar-O-CO-R configuration). This orientation positions the oxygen atom toward the tetrahydroisoquinoline ring, making the ester bond more accessible to plasma cholinesterases. The synthesis involves coupling 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium chloride with oct-4-enedioyl dichloride in anhydrous dichloromethane under nitrogen atmosphere. The reaction requires precise stoichiometric control (1:1 molar ratio) at -5°C to prevent diacylation byproducts [5] [8].

Reverse Ester Configuration: Unlike mivacurium chloride, atracurium employs reversed esters (Ar-CO-O-R), where the carbonyl is oriented toward the central chain. This configuration reduces esterase susceptibility but complicates synthesis due to the need for activated aromatic carboxylates. Reverse esters require protection/deprotection strategies during synthesis, increasing step count and reducing overall yield by 15-20% compared to conventional esters [8].

Metabolic Consequences: The conventional ester orientation in mivacurium enables rapid hydrolysis by plasma cholinesterases (in vitro degradation rate: trans-trans isomer 0.803 min⁻¹; cis-trans isomer 0.921 min⁻¹). In contrast, reversed esters exhibit 3-fold slower hydrolysis due to steric hindrance around the carbonyl. Synthetic yields for conventional esters reach 70-85% after recrystallization from methanol-diethyl ether, while reversed esters rarely exceed 60% yield due to purification challenges [5] .

Table 2: Comparative Analysis of Ester Configurations

ParameterConventional Ester (Mivacurium)Reverse Ester (Atracurium Analogs)
Bond OrientationAr-O-CO-RAr-CO-O-R
Synthetic Yield70-85%55-60%
Purification MethodRecrystallization (MeOH/Et₂O)Ion-exchange chromatography
In Vitro Hydrolysis Rate0.803-0.921 min⁻¹0.25-0.30 min⁻¹
Key Reaction StepNucleophilic acyl substitutionCarbodiimide-mediated coupling

Role of Chirality in Pharmacodynamic Efficacy of Stereoisomers

The stereoisomers of mivacurium chloride exhibit marked differences in pharmacodynamic behavior due to enantioselective interactions with biological targets:

Receptor Binding Stereoselectivity: The cis-trans and trans-trans isomers demonstrate 10-fold higher affinity for nicotinic acetylcholine receptors (nAChR) compared to the cis-cis isomer. Molecular modeling reveals that the trans configuration at C-1 positions the N-benzyl group in an optimal orientation for hydrophobic interactions with receptor subsites, while the cis configuration causes steric clashes with tyrosine residues in the nAChR binding pocket. The 50% inhibitory concentration (IC₅₀) values correlate with isomer configuration: cis-trans (18 nM) ≈ trans-trans (22 nM) < cis-cis (220 nM) [8] .

Metabolic Stereoselectivity: Plasma cholinesterases hydrolyze the trans-configured ester bonds 75-fold faster than cis-configured bonds. The in vitro degradation rates follow the order: cis-trans isomer (0.921 min⁻¹) > trans-trans isomer (0.803 min⁻¹) >> cis-cis isomer (0.0106 min⁻¹). This stereopreference arises because the trans configuration exposes the ester carbonyl to the enzyme's catalytic triad, whereas the cis configuration sterically hinders nucleophilic attack. The primary metabolites (monoesters) retain this stereodivergence: trans-monoester degrades at 0.00750 min⁻¹ versus 0.000633 min⁻¹ for cis-monoester .

Stereochemical Influence on Distribution: The volume of distribution differs significantly among isomers (cis-trans: 0.26 L/kg; trans-trans: 0.24 L/kg; cis-cis: 0.38 L/kg) due to variations in protein binding affinity. The cis-cis isomer shows higher albumin binding (78%) compared to active isomers (52-55%), explaining its prolonged detection in plasma despite minimal neuromuscular activity. This stereoselective binding arises from differential insertion into hydrophobic binding pockets of plasma proteins .

Table 3: Stereoselective Pharmacodynamic and Pharmacokinetic Parameters

Parametercis-trans Isomertrans-trans Isomercis-cis Isomer
IC₅₀ for nAChR (nM)18 ± 222 ± 3220 ± 25
In Vitro Degradation Rate (min⁻¹)0.921 ± 0.120.803 ± 0.090.0106 ± 0.002
Plasma Protein Binding55% ± 3%52% ± 2%78% ± 4%
Volume of Distribution (L/kg)0.26 ± 0.030.24 ± 0.020.38 ± 0.05

The stereochemical complexity necessitates rigorous chromatographic separation (e.g., chiral HPLC with amylose-based columns) to evaluate individual isomer contributions. Clinical formulations retain all isomers due to synthetic constraints, but the low proportion (6%) and minimal activity of the cis-cis isomer render its pharmacological impact negligible [7] .

Properties

Product Name

MIVACURIUM CHLORIDE

IUPAC Name

3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl propanoate

Molecular Formula

C28H40NO7+

Molecular Weight

502.6 g/mol

InChI

InChI=1S/C28H40NO7/c1-8-27(30)36-13-9-11-29(2)12-10-20-17-23(31-3)24(32-4)18-21(20)22(29)14-19-15-25(33-5)28(35-7)26(16-19)34-6/h15-18,22H,8-14H2,1-7H3/q+1/t22-,29?/m1/s1

InChI Key

WWTRZMVMQNBCBQ-DMDVIOLWSA-N

SMILES

CCC(=O)OCCC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)C

Canonical SMILES

CCC(=O)OCCC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)C

Isomeric SMILES

CCC(=O)OCCC[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.